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Introduction

Pegapamodutide (also known as OPK88003 and LY2944876) is a long-acting, dual-agonist
peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1] This
dual mechanism of action positions Pegapamodutide as a compound of interest for the
treatment of type 2 diabetes and obesity, with the potential to influence energy balance through
multiple pathways. Activation of the GLP-1 receptor is known to suppress appetite and improve
glycemic control, while glucagon receptor activation can increase energy expenditure and
promote hepatic fat metabolism.[2][3][4] These application notes provide an overview of the
available clinical data on Pegapamodutide and detailed protocols for investigating its effects
on energy expenditure, drawing from methodologies used for similar dual-agonist compounds.

Quantitative Data from Clinical Trials

While specific data on the direct measurement of energy expenditure from Pegapamodutide
clinical trials are not extensively published in peer-reviewed literature, data from a Phase 2b
clinical trial (NCT03406377) highlight its clinical efficacy in patients with type 2 diabetes and
obesity.[5][6] The following tables summarize the key findings from this trial.

Table 1: Efficacy of Pegapamodutide in a Phase 2b Clinical Trial (30 Weeks)
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Pegapamodutide
Parameter Placebo Group p-value
Group

Modified Intent-to-
Treat (MITT)

Population

Change in HbAlc

_ -1.30% -0.09% <0.0001
from Baseline
Change in Body

. _ -4.4 kg -1.8 kg 0.01

Weight from Baseline
Change in
Triglycerides from -31.2 mg/dL -11.6 mg/dL 0.005
Baseline
Per-Protocol
Population
Change in HbAlc

) -1.47% -0.25% Not Reported
from Baseline
Change in Body

-5.5 kg -1.9 kg Not Reported

Weight from Baseline

Data sourced from OPKO Health press releases regarding the Phase 2b clinical trial of
OPK88003 (Pegapamodutide).[1][5][6]

To provide a more direct insight into the potential effects of a dual GLP-1/GCGR agonist on
energy expenditure, the following table presents data from a study on a similar compound,
SAR425899.

Table 2: Effects of a Dual GLP-1/GCGR Agonist (SAR425899) on Energy Expenditure
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Parameter SAR425899 Group Placebo Group p-value
Change in Body
] -4.83+1.44 -3.68 £ 1.37 <0.05
Weight (kg)
Change in Fat Mass
-3.1+1.2 -1.9+0.9 <0.05
(kg)
Change in Fat-Free
-1.7+1.0 -1.8+0.9 <0.05
Mass (kg)
Change in Sleeping ]
) 0.002 (adjusted for
Metabolic Rate (SMR)  -133 £ 101 -193+91 -
body composition)
(kcal/day)
Change in 24-hour
Energy Expenditure -214 + 147 -250 + 129 Not Significant
(kcal/day)
Change in 24-hour
Respiratory Exchange  -0.04 + 0.03 -0.02 £ 0.02 <0.05

Ratio (RER)

Data from a study on the dual GLP-1/glucagon receptor agonist SAR425899, which serves as

a proxy for the potential effects of Pegapamodutide.[2]

Signaling Pathways

The therapeutic effects of Pegapamodutide are mediated through the activation of two distinct
G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).
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Caption: Dual signaling pathway of Pegapamodutide.

Experimental Protocols
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The following protocols are detailed methodologies for key experiments to investigate the
effects of Pegapamodutide on energy expenditure. These are based on established methods
used in clinical trials of similar compounds.[2][4]

Protocol 1: Measurement of 24-Hour Energy Expenditure
and Substrate Oxidation using Whole-Room Indirect
Calorimetry

Objective: To quantify the effect of Pegapamodutide on 24-hour energy expenditure (EE),
sleeping metabolic rate (SMR), resting metabolic rate (RMR), the thermic effect of food (TEF),
and substrate oxidation.

Materials:
e Whole-room indirect calorimeter
o Standardized meals
 Urine collection containers
o Body composition analyzer (e.g., DXA)
Procedure:
» Participant Screening and Acclimatization:
o Recruit healthy subjects or patients with type 2 diabetes and/or obesity.

o Acclimatize participants to the whole-room calorimeter environment for at least one night
before the baseline measurement.

+ Baseline Measurements (Pre-treatment):
o Conduct a 24-hour stay in the whole-room calorimeter.

o Provide standardized meals at fixed times to control for dietary-induced thermogenesis.
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o Collect 24-hour urine for the measurement of urinary nitrogen to estimate protein
oxidation.

o Measure body composition (fat mass and fat-free mass) using a DXA scan.

e Treatment Period:

o Administer Pegapamodutide or placebo according to the study design (e.g., once-weekly
subcutaneous injection).

o Maintain a controlled diet throughout the treatment period.
e Post-treatment Measurements:

o Repeat the 24-hour whole-room calorimetry measurement under the same standardized
conditions as the baseline.

o Collect 24-hour urine and repeat body composition analysis.
e Data Analysis:

o Calculate 24-hour EE, SMR (average EE during sleep), and RMR (average EE during
quiet rest) from the continuous measurement of oxygen consumption (VO2) and carbon
dioxide production (VCO2).

o Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate
utilization.

o Calculate fat and carbohydrate oxidation rates using established equations, incorporating
urinary nitrogen data to account for protein oxidation.

o Compare the changes in EE and substrate oxidation from baseline to post-treatment
between the Pegapamodutide and placebo groups.
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Caption: Experimental workflow for whole-room calorimetry.

Protocol 2: Assessment of In Vitro Receptor Activation
and Downstream Signaling

Objective: To determine the potency and efficacy of Pegapamodutide in activating the GLP-1
and glucagon receptors and to characterize the downstream signaling cascade.

Materials:

Cell lines stably expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells)
e Pegapamodutide

¢ Native GLP-1 and glucagon (as controls)

e CAMP assay kit (e.g., HTRF-based)

o Cell culture reagents

» Plate reader

Procedure:

o Cell Culture:

o Culture HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR in
appropriate media.
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o Seed cells into 96-well or 384-well plates and grow to confluence.

e Compound Treatment:

o Prepare serial dilutions of Pegapamodutide, native GLP-1, and native glucagon.

o Remove culture media from the cells and add the compound dilutions.

o Incubate for a specified time (e.g., 30 minutes) at 37°C.

¢ CAMP Measurement:

o Lyse the cells and measure intracellular cAMP levels using a commercial CAMP assay kit
according to the manufacturer's instructions.

o Read the plate on a compatible plate reader.

e Data Analysis:

o Generate dose-response curves for each compound on both receptor-expressing cell
lines.

o Calculate the EC50 (half-maximal effective concentration) for each compound to
determine its potency.

o Compare the maximal response to determine the efficacy relative to the native ligands.

In Vitro Receptor Activation Assay

Culture GLP-1R & Treat with Pegapamodutide Analyze Dose-Response
[GCGR expressing cellsj & Controls PRI G2 AEEEY (EC50, Emax)

Click to download full resolution via product page

Caption: Workflow for in vitro receptor activation assay.
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Conclusion

Pegapamodutide represents a promising therapeutic candidate with a dual mechanism of
action that favorably impacts key parameters in the management of type 2 diabetes and
obesity. The provided data and protocols offer a framework for researchers to further
investigate the effects of Pegapamodutide and similar dual-agonists on energy expenditure.
Rigorous assessment of changes in metabolic rate and substrate utilization will be crucial in
fully elucidating the metabolic benefits of this class of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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